2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the 4-chlorophenoxy intermediate. This intermediate is then reacted with a dimethylamino-substituted phenyl compound under controlled conditions to introduce the dimethylamino group. The final step involves the addition of a hydroxyethyl group and a methylpropanamide moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENOXY)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE
- 2-(4-CHLOROPHENOXY)-N-[4-(DIMETHYLAMINO)PHENYL]PROPIONAMIDE
Uniqueness
2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,26-17-11-7-15(21)8-12-17)19(25)22-13-18(24)14-5-9-16(10-6-14)23(3)4/h5-12,18,24H,13H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLWYSSJLDQGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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